molecular formula C15H15BrN2O2 B13009826 3-Bromo-4-((4-methylbenzyl)oxy)benzohydrazide

3-Bromo-4-((4-methylbenzyl)oxy)benzohydrazide

Cat. No.: B13009826
M. Wt: 335.20 g/mol
InChI Key: PPOIBBXVWXLHTK-UHFFFAOYSA-N
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Description

3-Bromo-4-((4-methylbenzyl)oxy)benzohydrazide is an organic compound with the molecular formula C15H15BrN2O2 It is a derivative of benzohydrazide, featuring a bromine atom and a 4-methylbenzyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((4-methylbenzyl)oxy)benzohydrazide typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with hydrazine hydrate to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((4-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzohydrazides .

Scientific Research Applications

3-Bromo-4-((4-methylbenzyl)oxy)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-((4-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-((4-methylbenzyl)oxy)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the 4-methylbenzyl group differentiates it from other similar compounds, potentially leading to unique reactivity and applications .

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

3-bromo-4-[(4-methylphenyl)methoxy]benzohydrazide

InChI

InChI=1S/C15H15BrN2O2/c1-10-2-4-11(5-3-10)9-20-14-7-6-12(8-13(14)16)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19)

InChI Key

PPOIBBXVWXLHTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NN)Br

Origin of Product

United States

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